molecular formula C9H6ClF3O2 B13594226 3'-(Trifluoromethoxy)phenacyl chloride

3'-(Trifluoromethoxy)phenacyl chloride

Cat. No.: B13594226
M. Wt: 238.59 g/mol
InChI Key: XNDYOYPWCPVSIL-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenyl ring, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted phenyl ethanones.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

Scientific Research Applications

2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is unique due to its specific combination of chloro and trifluoromethoxy groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

2-chloro-1-[3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6ClF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2

InChI Key

XNDYOYPWCPVSIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCl

Origin of Product

United States

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